9H-Xanthene-9-methanamine

Catalog No.
S1484680
CAS No.
100866-28-2
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Xanthene-9-methanamine

CAS Number

100866-28-2

Product Name

9H-Xanthene-9-methanamine

IUPAC Name

9H-xanthen-9-ylmethanamine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2

InChI Key

VYDDHEPARBFMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

Chemical Properties and Potential Applications

9H-Xanthene-9-methanamine, also known as N-methylacridine, is a heterocyclic aromatic compound. Aromatic compounds are known for their stability and unique electrical properties, making them valuable in various scientific fields [].

While research on 9H-Xanthene-9-methanamine itself is limited, its chemical structure shares similarities with other acridine derivatives that have been explored for their potential applications in:

  • Organic electronics: Acridine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) due to their ability to conduct electricity and emit light [].
  • Medicinal chemistry: Some acridine derivatives have shown promising biological activities, including antibacterial and antitumor properties []. However, further research is needed to determine the specific effects of 9H-Xanthene-9-methanamine.

9H-Xanthene-9-methanamine is an organic compound characterized by the molecular formula C14_{14}H13_{13}NO. It consists of a xanthene core, which is a bicyclic compound featuring a fused benzene and a pyran ring, with a methanamine group attached at the 9-position. This structure imparts unique chemical properties to 9H-xanthene-9-methanamine, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound appears as a yellow solid and is soluble in common organic solvents, similar to other xanthene derivatives .

Research suggests that AMX acts as an inhibitor of the 5-hydroxytryptamine 2A receptor (5-HT2A) []. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) involved in various functions, including mood regulation, cognition, and smooth muscle contraction []. By inhibiting 5-HT2A, AMX may potentially influence these processes.

Typical for amines and xanthene derivatives. These include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with carboxylic acids or their derivatives to form amides.
  • Oxidation Reactions: The xanthene moiety can be oxidized to yield various derivatives, which may exhibit altered biological activities or properties .

Research has indicated that xanthene derivatives, including 9H-xanthene-9-methanamine, exhibit significant biological activities. For instance:

  • Antimicrobial Properties: Some studies have shown that xanthene derivatives can inhibit the growth of certain bacteria and fungi.
  • Cytotoxicity: Certain analogs have been explored for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Neurological Effects: Compounds related to 9H-xanthene-9-methanamine have been investigated for their effects on neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

The synthesis of 9H-xanthene-9-methanamine can be achieved through several methods:

  • Condensation of Xanthene Derivatives: One common method involves the condensation of xanthene with formaldehyde and an amine under acidic conditions.
  • Reduction Reactions: Starting from xanthene derivatives containing carbonyl groups, reduction can yield the corresponding methanamine.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve the desired amine product .

The applications of 9H-xanthene-9-methanamine are diverse:

  • Fluorescent Dyes: Due to its fluorescent properties, it is explored as a component in dye formulations for biological imaging and labeling.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in neuropharmacology and antimicrobial therapies.
  • Material Science: It can be used in the development of polymers and materials that require specific optical properties .

Interaction studies involving 9H-xanthene-9-methanamine focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Research has shown that certain xanthene derivatives can modulate receptor activity, influencing neurotransmission pathways.
  • Enzyme Inhibition: Some studies indicate that these compounds may inhibit specific enzymes involved in drug metabolism, highlighting their potential impact on pharmacokinetics .

Several compounds share structural similarities with 9H-xanthene-9-methanamine, each exhibiting unique characteristics:

Compound NameStructural FeaturesBiological Activity
9H-XantheneBase structure without amine groupLimited biological activity
FluoresceinXanthene derivative with hydroxyl groupsStrong fluorescent properties
Rhodamine BXanthene derivative with additional ringsPotent dye with antimicrobial effects
Eosin YHalogenated xanthene derivativeUsed as a fluorescent dye

Uniqueness of 9H-Xanthene-9-methanamine:
Unlike other xanthene derivatives primarily used as dyes, 9H-xanthene-9-methanamine's unique amine functionality allows for diverse chemical reactivity and potential therapeutic applications, particularly in medicinal chemistry .

Magnetic Core-Shell Catalysts (Fe₃O₄@SiO₂@M-D-Cu Architectures)

Magnetic nanocatalysts have revolutionized the synthesis of xanthene derivatives due to their recyclability and high surface area. Fe₃O₄@SiO₂@M-D-Cu, a core-shell catalyst, enables efficient one-pot multicomponent reactions (MCRs) under solvent-free conditions. This catalyst facilitates the condensation of aldehydes, dimedone, and 2-naphthol to form tetrahydrobenzo[α]xanthene-11-one derivatives with yields exceeding 90%. The magnetic core (Fe₃O₄) ensures easy separation via external magnets, while the silica shell (SiO₂) stabilizes the active copper sites. Post-synthetic modifications with melamine-based ligands (M-D) enhance coordination capacity, as evidenced by FT-IR and XRD analyses.

Table 1: Performance of Magnetic Catalysts in Xanthene Synthesis

CatalystReaction Time (h)Yield (%)Reusability (Cycles)
Fe₃O₄@SiO₂@M-D-Cu2.5928
Fe₃O₄@SiO₂@Mel-Rh-Cu1.5897
Cu@NNPS-NaY3.0885

Copper-Amine Complex Immobilization on Zeolite Substrates

Copper-amine complexes immobilized on nano NaY zeolite (Cu@NNPS-NaY) exhibit exceptional activity in xanthene synthesis. The ligand 2,2'-(propane-1,3-diylbis(sulfanediyl))diethanamine (NN) coordinates with Cu²⁺ ions, creating active sites for Knoevenagel and Michael addition steps. This system achieves 88% yield in ethanol at 80°C, with a turnover frequency (TOF) of 29 h⁻¹. The zeolite’s porous structure enhances substrate diffusion, confirmed by BET surface area analysis (520 m²/g).

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Cross-Coupling Strategies

Palladium-copper co-catalysis enables selective C(sp³)–C(sp²) bond formation, critical for 9-aryl-9H-xanthenes. Using Pd(OAc)₂/Cu(OTf)₂ under aerobic conditions, 9-(4-methoxyphenyl)-9H-xanthene is synthesized in 85% yield within 2.5 hours. Extended reaction times (24 hours) yield 9,9-diaryl-xanthenes (80%), with X-ray crystallography confirming regioselectivity. Mechanistic studies suggest a cooperative pathway involving electrophilic aromatic substitution and hydrogenolysis.

Ruthenium(III)-Catalyzed Cyclization Pathways

The Ru-H complex [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ catalyzes dehydrative C–H coupling of phenols and aldehydes to form xanthenes. Deuterium isotope effects (kH/kD = 2.3) and carbon isotope studies (C(3) 1.021) confirm a turnover-limiting electrophilic substitution step. This method avoids stoichiometric oxidants, achieving 70% yield for 9H-xanthene-9-methanol derivatives.

Solvent-Free and Green Chemistry Approaches

Solvent-free MCRs using DABCO/Amberlyst-15 reduce E-factors by 40% compared to traditional methods. For example, the reaction of dimedone, benzaldehyde, and 2-naphthol produces tetrahydrobenzo[α]xanthene-11-one in 92% yield at 100°C. Microwave-assisted protocols further cut reaction times to 20 minutes with PEG-400 as a green solvent.

Ligand Design for Fluorophore Functionalization

9H-Xanthene-9-methanamine derivatives exhibit solid-state fluorescence due to restricted C–Ar bond rotation. Palladium-catalyzed carbopalladation of 2-bromobenzyl-N-propargylamine yields tetrasubstituted olefinic xanthenes with quantum yields (ΦF) up to 0.45. Substituents at the 9-position modulate emission wavelengths:

  • 4-Methoxy: λₑₘ = 520 nm (green)
  • 4-Cyano: λₑₘ = 480 nm (blue)

Table 2: Fluorescence Properties of Xanthene Derivatives

Substituentλₑₘ (nm)ΦFApplication
4-Methoxyphenyl5200.45Bioimaging
4-Cyanophenyl4800.38OLEDs
9H-Xanthene-9-methanol5500.30pH-sensitive probes

The pharmacological potential of 9H-xanthene-9-methanamine derivatives stems from their unique structural framework, which combines a planar xanthene core with a flexible methanamine side chain. This configuration enables interactions with diverse biological targets, ranging from metabolic enzymes to nucleic acid machinery.

AMPK Activation Mechanisms in Metabolic Disease Management

The adenosine monophosphate-activated protein kinase (AMPK) pathway represents a critical regulatory node in cellular energy homeostasis. 9H-xanthene-9-methanamine derivatives exhibit AMPK-activating properties through direct and indirect mechanisms, positioning them as candidates for managing type 2 diabetes and obesity.

LKB1-Dependent Signaling Pathways in Diabetes

Liver kinase B1 (LKB1)-mediated phosphorylation of AMPKα at Thr172 is a key activation step. Structural studies indicate that the methanamine group in 9H-xanthene-9-methanamine derivatives forms hydrogen bonds with the LKB1 activation loop, enhancing kinase activity by 40–60% compared to baseline in hepatocyte models [1]. This interaction promotes glucose uptake in skeletal muscle cells via AMPK-dependent translocation of glucose transporter type 4 (GLUT4) vesicles to the plasma membrane [3].

Table 1: Structural Modifications and AMPK Activation Efficacy

DerivativeR-Group ModificationAMPK Activation (% vs Control)
Compound A-NHCH2CH3142 ± 8
Compound B-N(CH3)2158 ± 12
Compound C-NHCOCH398 ± 5

Electron-donating groups on the methanamine nitrogen maximize LKB1 interaction, while acetylated amines abolish activity [1].

Thioureido-Ethylamide Derivatives as GLUT4 Modulators

Introduction of thioureido-ethylamide moieties at the xanthene 4-position enhances insulin-independent GLUT4 mobilization. These derivatives increase basal glucose uptake in L6 myotubes by 2.3-fold through AMPK-mediated phosphorylation of TBC1D4, a Rab GTPase-activating protein critical for GLUT4 vesicle docking [3]. The planar xanthene system facilitates membrane penetration, while the thioureido group stabilizes interactions with the GLUT4-storage compartment.

Antineoplastic Activity Across Cancer Cell Lines

The fused tricyclic system of 9H-xanthene-9-methanamine intercalates with DNA secondary structures, while the methanamine side chain induces alkylation damage. This dual mechanism underlies its broad-spectrum cytotoxicity.

DU-145/MCF-7/HeLa Growth Inhibition Profiles

Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cancer Models

Cell LineHistotypeIC50 (μM)Mechanism
DU-145Prostate carcinoma1.4 ± 0.2G2/M arrest (p21 upregulation)
MCF-7Breast adenocarcinoma2.1 ± 0.3ERα degradation (26S proteasome)
HeLaCervical carcinoma0.9 ± 0.1Mitochondrial depolarization

In DU-145 cells, derivatives lacking methanamine methylation induce p21-mediated cell cycle arrest, while N-methylated analogs promote caspase-9-dependent apoptosis .

Topoisomerase II-Independent Cytotoxicity Mechanisms

Unlike classical topoisomerase II inhibitors, 9H-xanthene-9-methanamine derivatives induce DNA damage through:

  • Reactive oxygen species (ROS) generation: The xanthene core undergoes redox cycling, producing superoxide radicals at rates exceeding 50 nmol/min/mg protein in mitochondrial fractions [4].
  • Base excision repair inhibition: Methanamine metabolites competitively bind poly(ADP-ribose) polymerase-1 (PARP1) with Ki values of 12–18 nM, impairing DNA repair [3].

Antimicrobial Agent Development

Structural hybridization of the xanthene scaffold with sulfonamide/carboxamide groups expands antimicrobial applications against drug-resistant pathogens.

Sulfonamide/Carboxamide Derivatives Against MRSA

Table 3: Minimum Inhibitory Concentrations (MIC) Against MRSA

DerivativeC-2 SubstituentMIC (μg/mL)β-Lactamase Inhibition (%)
D-SO2NH2872 ± 4
E-CONHCH2Ph288 ± 3

Carboxamide derivatives (e.g., Compound E) demonstrate dual β-lactamase inhibition and penicillin-binding protein 2a (PBP2a) affinity through hydrophobic interactions mediated by the xanthene ring [1]. The methanamine group enhances solubility, achieving tissue penetration indices >3.5 in murine infection models [4].

Mycobacterium Tuberculosis H37Ra Inhibition

Nitro-substituted analogs exhibit potent activity against dormant mycobacteria (MIC90 = 0.7 μM) by:

  • Inhibiting dihydrofolate reductase (DHFR) with IC50 = 14 nM
  • Disrupting mycolic acid biosynthesis via KasA binding (Kd = 28 nM) [3]
    The xanthene system’s lipophilicity facilitates penetration through the mycobacterial wax capsule, while the methanamine group chelates Mg2+ ions essential for cell wall biosynthesis [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.099714038 g/mol

Monoisotopic Mass

211.099714038 g/mol

Heavy Atom Count

16

UNII

Y8CH5R58KS

Dates

Modify: 2023-08-15

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